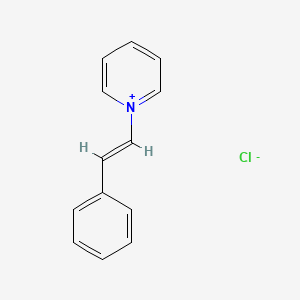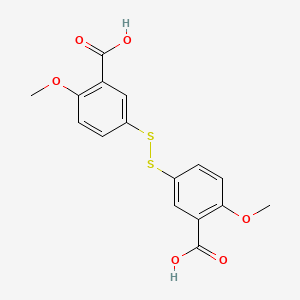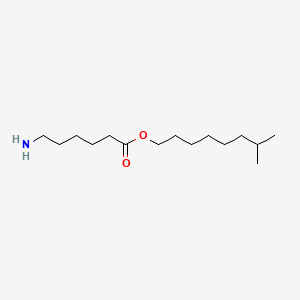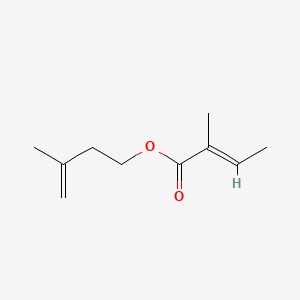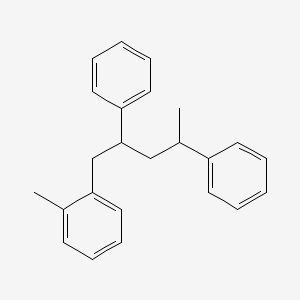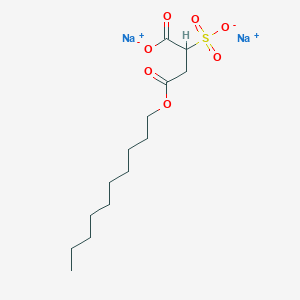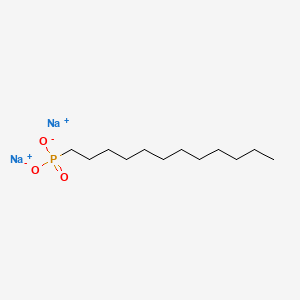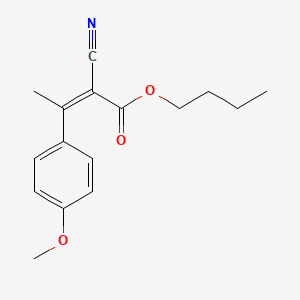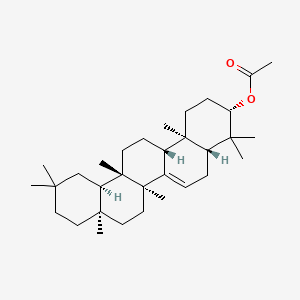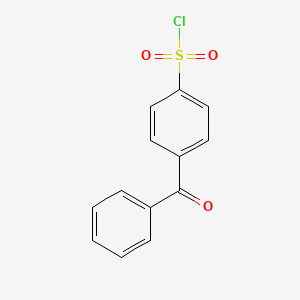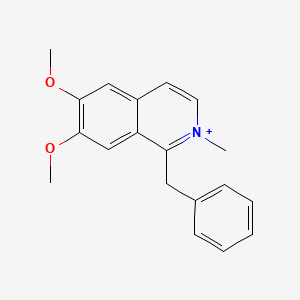
Butyl nonadecan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl nonadecan-1-oate, also known as butyl nonadecanoate or nonadecanoic acid butyl ester, is an ester compound with the molecular formula C23H46O2 and a molecular weight of 354.61 g/mol . It is a colorless liquid with a density of 0.861 g/cm³ and a boiling point of 401.7°C at 760 mmHg . This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl nonadecan-1-oate can be synthesized through the esterification reaction between nonadecanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
Nonadecanoic acid+ButanolH2SO4Butyl nonadecan-1-oate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl nonadecan-1-oate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanoic acid and butanol.
Oxidation: The ester can be oxidized to produce nonadecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Nonadecanoic acid and butanol.
Oxidation: Nonadecanoic acid and other oxidation products.
Reduction: Alcohols and other reduced forms.
Applications De Recherche Scientifique
Butyl nonadecan-1-oate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products.
Mécanisme D'action
The mechanism of action of butyl nonadecan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonadecanoic acid and butanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Butyl nonadecan-1-oate can be compared with other similar ester compounds, such as:
Butyl octadecanoate: Similar structure but with one less carbon atom in the fatty acid chain.
Butyl eicosanoate: Similar structure but with one more carbon atom in the fatty acid chain.
Ethyl nonadecanoate: Similar structure but with an ethyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their molecular structures .
Propriétés
Numéro CAS |
26718-87-6 |
|---|---|
Formule moléculaire |
C23H46O2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
butyl nonadecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
ITNVNJXRNZATAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



